

Application Notes and Protocols for EDP-305 in Cell Culture Experiments

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Compound of Interest

Compound Name: Edp-305

Cat. No.: B15573276

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Introduction

EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] As a non-bile acid agonist, **EDP-305** offers a distinct pharmacological profile compared to endogenous ligands and other synthetic FXR agonists.[4] These characteristics make it a valuable tool for in vitro studies investigating metabolic diseases, liver fibrosis, and other FXR-related pathologies. These application notes provide detailed protocols for the preparation and use of **EDP-305** in cell culture experiments to ensure reproducible and accurate results.

Mechanism of Action

EDP-305 exerts its biological effects by binding to and activating FXR. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of FXR activation include the small heterodimer partner (SHP), bile salt export pump (BSEP), and fibroblast growth factor 19 (FGF19), while it inhibits the expression of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for **EDP-305** from in vitro studies.

Parameter	Cell Line	Value	Reference
EC50 (FXR Activation)	HEK293 cells (full-length FXR reporter assay)	8 nM	[2]
EC50 (FXR Activation)	CHO cells (chimeric FXR reporter assay)	Not specified, but noted as a potent agonist	
Effective Concentration	Huh7.5 cells (gene expression studies)	12 nM - 1 μ M	
Effective Concentration	HepG2 cells (LDL uptake assay)	50 nM	[5]
Treatment Duration	Huh7.5 cells	10 - 40 hours	
Solvent	In vitro studies	Dimethyl sulfoxide (DMSO)	
Storage (Powder)	-20°C for 3 years	[6]	
Storage (In solvent)	-80°C for 1 year	[6]	

Signaling Pathway

Caption: **EDP-305** signaling pathway.

Experimental Protocols

Materials

- **EDP-305** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Sterile, filtered pipette tips

- Cell culture medium appropriate for the cell line of interest
- Sterile serological pipettes
- Vortex mixer
- Calibrated pipettes

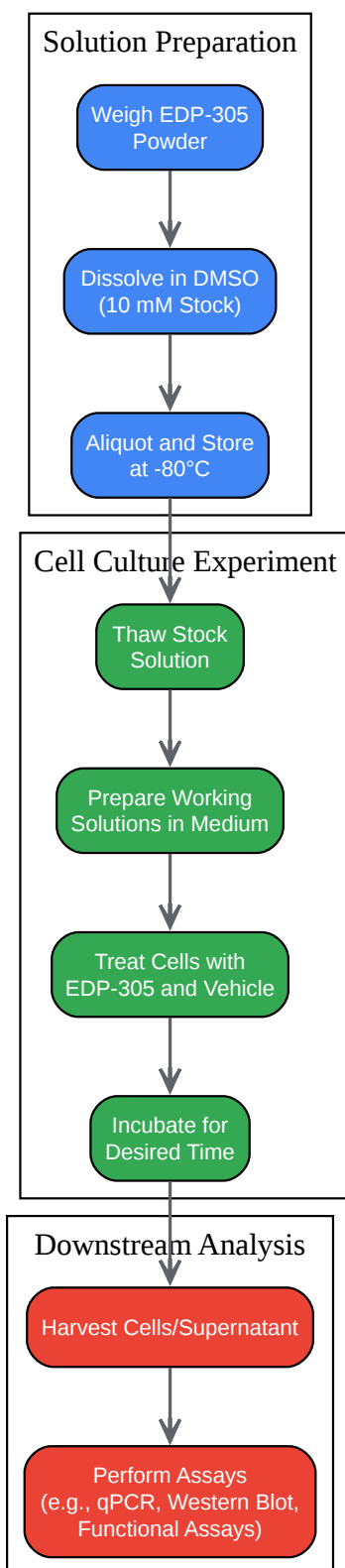
Protocol 1: Preparation of EDP-305 Stock Solution (10 mM)

- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the solution.
- Weighing **EDP-305**: Accurately weigh the desired amount of **EDP-305** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the required mass based on its molecular weight.
- Dissolution in DMSO:
 - Transfer the weighed **EDP-305** powder to a sterile microcentrifuge tube.
 - Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
 - Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles of the main stock.
 - Label each aliquot clearly with the compound name, concentration, and date of preparation.
 - Store the aliquots at -80°C for long-term storage (up to 1 year).^[6] A working stock can be stored at -20°C for up to one month.

Protocol 2: Preparation of Working Solutions and Cell Treatment

- Thawing the Stock Solution:
 - Thaw a single aliquot of the 10 mM **EDP-305** stock solution at room temperature.
 - Once thawed, gently vortex the tube to ensure homogeneity.
- Serial Dilutions:
 - Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final working concentrations (e.g., 1 μ M, 100 nM, 50 nM, 10 nM).
 - Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner. For example, first dilute the 10 mM stock to 1 mM in medium, and then further dilute to the final concentrations.
 - Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.
- Cell Treatment:
 - Aspirate the existing medium from the cultured cells.
 - Add the freshly prepared medium containing the desired concentration of **EDP-305** to the cells.
 - Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of **EDP-305** used.
 - Incubate the cells for the desired experimental duration (e.g., 10, 24, or 40 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Experimental Workflow



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Caption: General workflow for **EDP-305** cell culture experiments.

Safety Precautions

- **EDP-305** is a bioactive molecule. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- DMSO can facilitate the absorption of substances through the skin. Exercise caution when handling DMSO and **EDP-305**/DMSO solutions.
- Dispose of all waste materials in accordance with institutional and local regulations.

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